2,2,3,3,3-Pentafluoropropane-1-thiol
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Overview
Description
2,2,3,3,3-Pentafluoropropane-1-thiol is an organofluorine compound characterized by the presence of five fluorine atoms and a thiol group attached to a propane backbone. This compound is of interest due to its unique chemical properties, which are influenced by the highly electronegative fluorine atoms and the reactive thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 1,1,2,2,3-pentafluoropropane, followed by thiolation using hydrogen sulfide or other thiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of 2,2,3,3,3-Pentafluoropropane-1-thiol may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The thiolation step is carried out in reactors designed to manage the exothermic nature of the reaction and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoropropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used to replace fluorine atoms.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying thiol-reactive enzymes.
Medicine: Explored for its potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3-Pentafluoropropane: Similar fluorinated propane backbone but lacks the thiol group.
2,2,3,3,3-Pentafluoro-1-propanol: Contains a hydroxyl group instead of a thiol group.
1,2,3,3,3-Pentafluoropropene: An unsaturated fluorocarbon with a double bond.
Uniqueness
2,2,3,3,3-Pentafluoropropane-1-thiol is unique due to the combination of a highly electronegative fluorinated backbone and a reactive thiol group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C3H3F5S |
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Molecular Weight |
166.12 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropane-1-thiol |
InChI |
InChI=1S/C3H3F5S/c4-2(5,1-9)3(6,7)8/h9H,1H2 |
InChI Key |
OBGPHCHCMZFIGX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)S |
Origin of Product |
United States |
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